Steric Hindrance at the Piperidine Nitrogen: 2,2,6,6-Tetramethyl vs. Unsubstituted Piperidine Basicity and Metabolic Stability
The 2,2,6,6-tetramethyl substitution pattern creates exceptional steric shielding around the piperidine nitrogen. In the broader class, this shielding has been shown to reduce N-dealkylation rates by cytochrome P450 enzymes and alter pKa by up to 1.5 log units relative to unsubstituted piperidine [1]. While no direct measurement exists for CAS 918528-68-4, the tetramethyl motif is a well-validated strategy to improve metabolic stability versus unmethylated piperidine analogs such as pitolisant [2].
| Evidence Dimension | Steric hindrance and basicity modulation |
|---|---|
| Target Compound Data | Predicted pKa ~8.5–9.5 (calculated based on TMP core); no experimental data available |
| Comparator Or Baseline | Pitolisant (1-[3-[3-(4-chlorophenyl)propoxy]propyl]piperidine): measured pKa ~10.1 |
| Quantified Difference | Estimated pKa shift of ~0.6–1.5 units (predicted, not experimentally confirmed for CAS 918528-68-4) |
| Conditions | Computational prediction based on TMP scaffold; experimental confirmation lacking |
Why This Matters
Lower basicity and increased steric hindrance can reduce off-target interactions with aminergic receptors and improve metabolic stability, a key differentiator when selecting among piperidine-based tool compounds or development candidates.
- [1] Breslow R, et al. J Am Chem Soc. 1998;120:12664. Steric effects on amine basicity and N-alkylation rates for tetramethylpiperidine derivatives. View Source
- [2] Schwartz JC. Br J Pharmacol. 2011;163:713. Pitolisant (BF2.649) pharmacological profile and metabolic pathways. View Source
